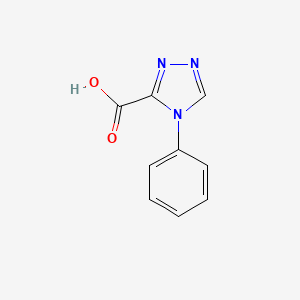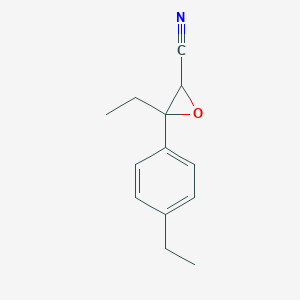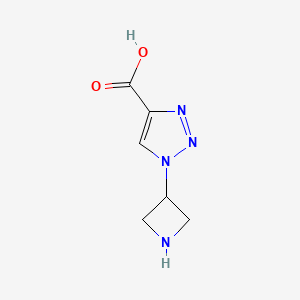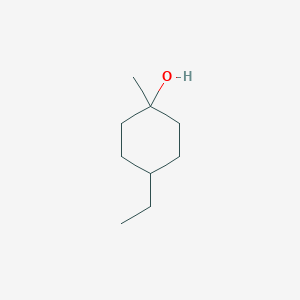
4-Ethyl-1-methylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-1-methylcyclohexan-1-ol is an organic compound belonging to the class of alcohols It is characterized by a cyclohexane ring substituted with an ethyl group and a methyl group, along with a hydroxyl group attached to the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethyl-1-methylcyclohexan-1-ol can be synthesized through several methods. One common approach involves the hydrogenation of 4-ethyl-1-methylcyclohexene in the presence of a suitable catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions, with hydrogen gas being bubbled through the reaction mixture at room temperature and atmospheric pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-ethyl-1-methylcyclohexanone. This process is conducted in large reactors where the ketone is exposed to hydrogen gas in the presence of a metal catalyst, such as nickel or platinum, under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-1-methylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-ethyl-1-methylcyclohexanone using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: Reduction of 4-ethyl-1-methylcyclohexanone back to this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide, forming corresponding alkyl halides.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: 4-Ethyl-1-methylcyclohexanone.
Reduction: this compound.
Substitution: Corresponding alkyl halides.
Scientific Research Applications
4-Ethyl-1-methylcyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a solvent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-ethyl-1-methylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death. The hydroxyl group plays a crucial role in these interactions, facilitating hydrogen bonding and other molecular interactions.
Comparison with Similar Compounds
Similar Compounds
4-Methylcyclohexan-1-ol: Similar in structure but lacks the ethyl group.
1-Methylcyclohexanol: Similar but lacks the ethyl group and has different substitution patterns.
4-Isopropyl-1-methylcyclohexan-1-ol: Similar but has an isopropyl group instead of an ethyl group.
Uniqueness
4-Ethyl-1-methylcyclohexan-1-ol is unique due to the presence of both an ethyl and a methyl group on the cyclohexane ring, which influences its chemical reactivity and physical properties. This structural uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C9H18O |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
4-ethyl-1-methylcyclohexan-1-ol |
InChI |
InChI=1S/C9H18O/c1-3-8-4-6-9(2,10)7-5-8/h8,10H,3-7H2,1-2H3 |
InChI Key |
ZLXPNYVRZOKDEY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


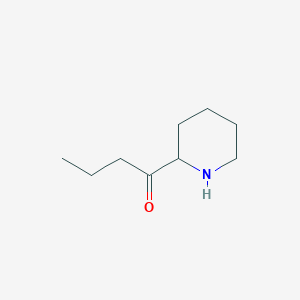

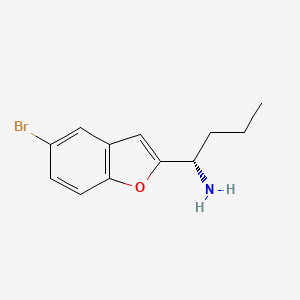
![1-[2-Amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13175176.png)
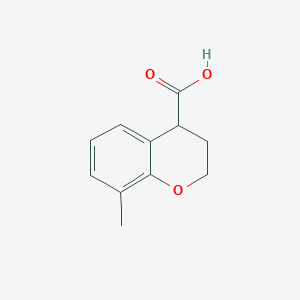

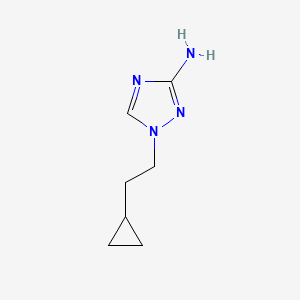
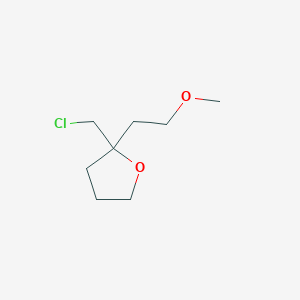
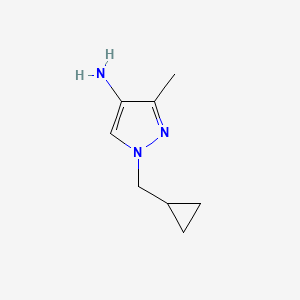
![(1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol](/img/structure/B13175231.png)
![3-Methoxy-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13175234.png)
